

Lucitanib mechanism of action kinase inhibition

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Compound Focus: Lucitanib

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Molecular Mechanism of Action & Binding

Lucitanib acts as a potent ATP-competitive inhibitor, binding to the kinase domains of its target receptors. A detailed structural analysis with **FGFR1** reveals it binds to a unique **DFG-Din inactive conformation**, classifying it as a **Type I½A inhibitor** [1].

The specific molecular interactions within the FGFR1 kinase domain include [1]:

- **Hinge Region Binding:** The quinoline N1 atom forms a critical hydrogen bond with the backbone NH-group of the hinge residue Ala564.
- **Deep Pocket Binding:** The N-methyl-1-naphthamide moiety extends into a deep pocket, forming hydrogen bonds with Asp641 (from the DFG motif) and Glu531 (from the α C-helix).
- **Hydrophobic Interactions:** The compound makes extensive hydrophobic contacts with multiple conserved residues, including five spine residues (RS2/3, CS6/7/8) and three shell residues (Sh1/2/3).

This binding mode allows **lucitanib** to occupy multiple regions of the kinase pocket, including the front cleft, gate area, back cleft, and ATP-binding pockets I-A and I-B [1].

Quantitative Kinase Inhibition Profile

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of **lucitanib** for its primary kinase targets, demonstrating its potency in the low nanomolar range [1]:

Kinase Target	IC50 Value (nM)
VEGFR1	7 nM
VEGFR2	25 nM
VEGFR3	10 nM
FGFR1	7 - 17.5 nM
FGFR2	82.5 nM
PDGFR α	13 nM
PDGFR β	8 nM
c-Src	4.9 nM

Cellular & Preclinical Experimental Evidence

Methodologies from key studies illustrate how **lucitanib**'s activity is validated in biological models.

In Vitro Cell Viability and Mechanism Assays

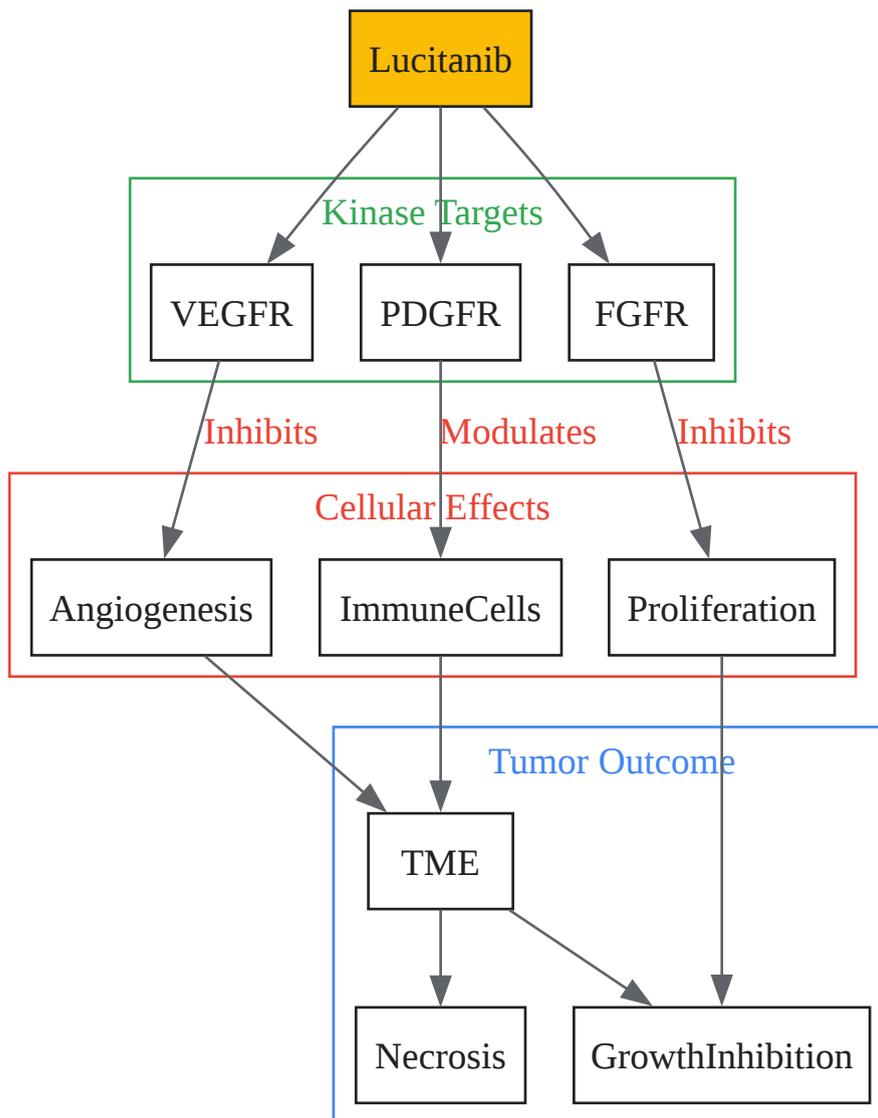
- **Cell Lines:** Experiments often use a panel of cancer cell lines, including non-small cell lung cancer (NSCLC), gastric cancer, and endometrial cancer lines, with or without *FGFR1* amplification or *FGFR2* mutations/amplification [2].
- **Drug Treatment:** Cells are treated with a range of **lucitanib** concentrations (e.g., 0.01 to 50 μ M) in 96-well plates.
- **Viability Assay:** After 72 hours, cell viability is measured using a colorimetric assay like the MTS assay, and IC50 values are calculated [2].
- **Downstream Signaling Analysis:** To confirm on-target engagement, Western Blotting is used to detect inhibition of phosphorylation of key pathway components like FRS2 and ERK1/2 [2].
- **Apoptosis Assay:** The TUNEL assay combined with flow cytometry (using propidium iodide and dUTP-FITC labeling) can quantify DNA fragmentation and apoptosis induction [2].

In Vivo Xenograft Models

- **Model Establishment:** Female immunocompromised (e.g., NCr-nu/nu) mice are implanted with human cancer cells or patient-derived xenografts (PDXs) [2].
- **Dosing:** Once tumors are established, mice are randomized into control and treatment groups. The treatment group receives **lucitanib** administered orally, often once daily [2].
- **Efficacy Assessment:** Tumor volume and body weight are monitored regularly. Tumor Growth Inhibition (TGI) is calculated, and plasma samples may be collected for pharmacokinetic analysis to correlate drug exposure with efficacy [2].

Functional Consequences in the Tumor Microenvironment

The combined inhibition of VEGFR, FGFR, and PDGFR by **lucitanib** results in a multi-faceted attack on the tumor [1] [2] [3]:



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Lucitanib's multi-target inhibition simultaneously disrupts tumor vasculature and cancer cell growth.

Synergistic Potential with Other Therapies

Emerging research highlights that **lucitanib**'s MoA lends itself to combination strategies:

- **With Immunotherapy:** **Lucitanib** modulates the immune tumor microenvironment—increasing CD8+ T cells and reducing immunosuppressive cells—which synergizes with anti-PD-1 or anti-CTLA-4 antibodies to enhance antitumor efficacy [3]. This effect was not recapitulated by selective VEGFR2 inhibition alone, underscoring the unique advantage of its multi-target profile [3].

- **With Endocrine Therapy and CDK4/6 Inhibitors:** In estrogen receptor-positive (ER+), *FGFR1*-amplified breast cancer models, **lucitanib** synergized with fulvestrant and CDK4/6 inhibitors, providing a rationale for these combinations in clinical settings [4].

Translation to Clinical Application

The promising preclinical profile of **lucitanib** has translated into clinical investigation, particularly in cancers harboring FGF pathway aberrations or those sensitive to anti-angiogenesis.

The table below summarizes key efficacy findings from selected clinical trials [4] [5]:

Cancer Type / Population	Trial Phase	Reported Efficacy
FGF-aberrant Breast Cancer	I/IIa	Objective Response Rate (ORR): 50% (6/12 patients) [4]
HR+/HER2- mBC (FGFR1-amplified)	II (FINESSE)	ORR: 19% [4]
Recurrent/Metastatic Nasopharyngeal Carcinoma (NPC)	Ib	ORR: 20% (continuous dosing); Disease Control Rate (DCR): 90% [5]
Advanced Solid Tumors (Angiogenesis-sensitive)	I/IIa	ORR: 26% [5]

The most common treatment-related adverse events are hypertension, proteinuria, and asthenia, which are considered on-target effects related to VEGFR inhibition and are generally manageable with supportive care and dose modification [4] [5].

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